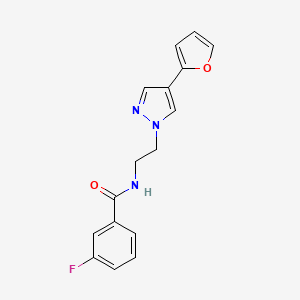

3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

CAS No.: 2034557-06-5

Cat. No.: VC4655290

Molecular Formula: C16H14FN3O2

Molecular Weight: 299.305

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034557-06-5 |

|---|---|

| Molecular Formula | C16H14FN3O2 |

| Molecular Weight | 299.305 |

| IUPAC Name | 3-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide |

| Standard InChI | InChI=1S/C16H14FN3O2/c17-14-4-1-3-12(9-14)16(21)18-6-7-20-11-13(10-19-20)15-5-2-8-22-15/h1-5,8-11H,6-7H2,(H,18,21) |

| Standard InChI Key | LHBIEMVEZBLBLM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

Introduction

3-Fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that combines several functional groups, including a fluorinated benzamide, a furan ring, and a pyrazole moiety. These structural features make it a candidate for biological and pharmacological research due to the known bioactivity of its constituent groups.

Synthesis Pathways

The synthesis of 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide likely involves:

-

Formation of the Pyrazole Ring: Pyrazoles are commonly synthesized via cyclization reactions involving hydrazines and diketones.

-

Attachment of the Furan Group: The furan ring can be introduced through electrophilic substitution or coupling reactions.

-

Formation of Benzamide Core: The benzamide group is typically introduced via amidation reactions using benzoyl chlorides or carboxylic acids.

-

Final Coupling Step: The fluorinated benzamide is coupled with the pyrazole-furan moiety using reagents like carbodiimides (e.g., EDC or DCC).

Pharmacological Potential

The compound's structural motifs suggest potential biological activities:

-

Pyrazole Moiety: Known for anti-inflammatory, antimicrobial, and anticancer properties .

-

Furan Ring: Contributes to bioactivity by enhancing molecular interactions with biological targets .

-

Fluorinated Benzamide: Fluorine atoms often improve bioavailability and metabolic stability in drug candidates .

Applications in Research

This compound could serve as:

-

Antimicrobial Agent: Pyrazole-containing derivatives have shown activity against bacterial strains like E. coli and Pseudomonas aeruginosa .

-

Anticancer Research: Similar compounds have demonstrated antiproliferative effects on tumor cell lines .

-

Molecular Docking Studies: The compound's functional groups make it suitable for computational modeling to predict binding affinities with biological targets.

Analytical Characterization

To confirm its structure and purity, the following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H NMR) and Carbon (C NMR) spectra to identify chemical shifts corresponding to the furan, pyrazole, and benzamide groups.

-

-

Mass Spectrometry (MS):

-

To verify molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Functional group identification (e.g., amide C=O stretch, fluorine-related vibrations).

-

-

Elemental Analysis:

-

To confirm the empirical formula.

-

Challenges and Future Directions

While promising, further studies are necessary to explore:

-

Toxicity Profiles: Assessment of cytotoxicity on normal versus cancerous cells.

-

Structure-Activity Relationship (SAR) Studies: Modifications to optimize biological activity.

-

In Vivo Testing: To validate efficacy and pharmacokinetics in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume